Cas no 64805-08-9 (Ethyl 2,2-dihydroxyacetate)
Ethyl 2,2-dihydroxyacetate Chemical and Physical Properties
Names and Identifiers
-
- Acetic acid, dihydroxy-, ethyl ester
- Ethyl2,2-dihydroxyacetate
- Ethyl 2,2-dihydroxyacetate
- 64805-08-9
- SCHEMBL903490
-
- Inchi: 1S/C4H8O4/c1-2-8-4(7)3(5)6/h3,5-6H,2H2,1H3
- InChI Key: ZQEZLOXZUBIDFQ-UHFFFAOYSA-N
- SMILES: O(C(C(O)O)=O)CC
Computed Properties
- Exact Mass: 120.04225873g/mol
- Monoisotopic Mass: 120.04225873g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 78.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 66.8Ų
Ethyl 2,2-dihydroxyacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-301523-1.0g |
ethyl 2,2-dihydroxyacetate |
64805-08-9 | 1.0g |
$0.0 | 2023-02-26 | ||
| TRC | E784840-1.5g |
Ethyl 2,2-dihydroxyacetate |
64805-08-9 | 1.5g |
$574.00 | 2023-05-18 | ||
| eNovation Chemicals LLC | Y1300875-25g |
ethyl 2,2-dihydroxyacetate |
64805-08-9 | 95% | 25g |
$1185 | 2024-07-28 | |
| Enamine | EN300-301523-1g |
ethyl 2,2-dihydroxyacetate |
64805-08-9 | 1g |
$0.0 | 2023-09-06 | ||
| TRC | E784840-2.5g |
Ethyl 2,2-dihydroxyacetate |
64805-08-9 | 2.5g |
$ 800.00 | 2023-09-07 | ||
| eNovation Chemicals LLC | Y1300875-25g |
ethyl 2,2-dihydroxyacetate |
64805-08-9 | 95% | 25g |
$1185 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1300875-25g |
ethyl 2,2-dihydroxyacetate |
64805-08-9 | 95% | 25g |
$1185 | 2025-02-19 |
Ethyl 2,2-dihydroxyacetate Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on Ethyl 2,2-dihydroxyacetate
Ethyl 2,2-dihydroxyacetate (CAS No. 64805-08-9): A Comprehensive Overview
Ethyl 2,2-dihydroxyacetate, with the chemical formula C₄H₈O₄, is a compound characterized by its ethyl ester derivative of dihydroxyacetate. This compound has garnered significant attention in the field of chemical and pharmaceutical research due to its versatile applications and potential therapeutic benefits. The CAS No. 64805-08-9 uniquely identifies this substance, ensuring precise classification and utilization in various scientific and industrial contexts.
The molecular structure of Ethyl 2,2-dihydroxyacetate consists of a two-carbon chain with two hydroxyl groups attached to the second carbon, followed by an ester group at the terminal carbon. This configuration imparts unique reactivity and functionality, making it a valuable intermediate in organic synthesis and biochemical processes. The presence of multiple hydroxyl groups enhances its solubility in polar solvents, facilitating its use in aqueous-based systems and pharmaceutical formulations.
Recent advancements in the field of drug development have highlighted the potential of Ethyl 2,2-dihydroxyacetate as a key intermediate in the synthesis of novel therapeutic agents. Its structural properties allow for modifications that can lead to compounds with enhanced bioavailability and reduced toxicity. For instance, researchers have explored its role in developing anti-inflammatory agents and antioxidant formulations, leveraging its ability to interact with biological targets effectively.
In addition to its pharmaceutical applications, Ethyl 2,2-dihydroxyacetate has found utility in the realm of biochemical research. Its derivatives have been employed in studying metabolic pathways and enzyme mechanisms, particularly those involving glycolysis and gluconeogenesis. The compound's ability to mimic certain metabolites has provided insights into cellular processes, aiding in the development of targeted therapies for metabolic disorders.
The synthesis of Ethyl 2,2-dihydroxyacetate typically involves the esterification of dihydroxyacetate with ethanol under controlled conditions. This process requires careful optimization to ensure high yields and purity. Modern synthetic methodologies have improved the efficiency of this reaction, making it more scalable for industrial production. Advances in catalytic systems have also enabled greener synthesis routes, reducing environmental impact while maintaining high product quality.
One of the most compelling aspects of Ethyl 2,2-dihydroxyacetate is its role in drug discovery and development. Its structural features make it a versatile scaffold for creating novel molecules with therapeutic potential. For example, researchers have investigated its use in designing neuroprotective agents aimed at treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier has been particularly promising in these studies.
Furthermore, Ethyl 2,2-dihydroxyacetate has been explored for its potential applications in agriculture. Its derivatives have shown efficacy as plant growth regulators and soil conditioners, improving crop yield and sustainability. This dual utility highlights the compound's broad applicability across multiple sectors.
The safety profile of Ethyl 2,2-dihydroxyacetate is another critical aspect that has been thoroughly evaluated. Extensive toxicological studies have demonstrated its low toxicity profile when used under recommended conditions. However, as with any chemical substance, proper handling and storage are essential to ensure safety during production and application.
As research continues to evolve, the applications of Ethyl 2,2-dihydroxyacetate are expected to expand further. Innovations in chemical synthesis and biotechnology are likely to unlock new possibilities for this compound, reinforcing its importance in both academic research and industrial applications.
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